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Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel
essential for regulating ion and fluid transport across epithelial surfaces.[1][2][3] These
mutations lead to dysfunctional or absent CFTR protein, resulting in the accumulation of thick,
sticky mucus in various organs, particularly the lungs.[1][4] Small molecule therapies, known as
CFTR modulators, aim to restore the function of the mutant CFTR protein. These modulators
are broadly classified as "correctors," which aid in the proper folding and trafficking of the
CFTR protein to the cell surface, and "potentiators,” which enhance the channel opening
probability (gating) of the CFTR protein at the cell surface.

Zatonacaftor (formerly GLPG2451) is a novel, once-daily CFTR potentiator developed by
Galapagos and AbbVie. Preclinical studies have demonstrated its ability to improve the channel
activity of both wild-type and various mutant forms of the CFTR protein, supporting its
investigation as a component of combination therapies for CF.

Mechanism of Action: CFTR Potentiation

CFTR potentiators like zatonacaftor work on CFTR channels that are already present at the
cell surface. For certain classes of CFTR mutations (e.g., Class Il gating mutations like
G551D), the protein is correctly trafficked to the cell membrane but has a significantly reduced
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channel open probability. Potentiators bind to the CFTR protein and increase the likelihood of
the channel being in an open state, thereby augmenting the transepithelial transport of chloride
and bicarbonate ions. For processing mutations like F508del, which result in very little CFTR at
the cell surface, potentiators are used in combination with correctors that first increase the

amount of surface-localized protein.
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Mechanism of CFTR Potentiation by Zatonacaftor.

Quantitative Data Summary

Zatonacaftor (GLPG2451) has been evaluated in various in vitro models to determine its
potency and efficacy on different CFTR mutations. The following tables summarize the key
guantitative findings from these preclinical studies.

Table 1: In Vitro Efficacy of Zatonacaftor (GLPG2451) in a YFP Halide Assay
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Zatonacaftor (GLPG2451)
CFTR Mutant ) Notes
Efficacy (% of VX-770)

G178R 106% Similar efficacy to VX-770.
S549N 109% Similar efficacy to VX-770.
Higher efficacy compared to
G551D 171%
VX-770.
R117H 105% Similar efficacy to VX-770.

Zatonacaftor demonstrated
F508del More potent than VX-770 higher potency on the F508del
CFTR mutant.

Table 2: Efficacy of Zatonacaftor (GLPG2451) in Primary Human Bronchial Epithelial (HBE)
Cells (TECC Assay)

Zatonacaftor
Cell Genotype Parameter VX-770 Value
(GLPG2451) Value
Not explicitly stated,
G551D/F508del ECso 675 nM but GLPG1837 was
159 nM.
Efficacy (% of VX-
G551D/F508del 147% 100%

770)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key assays used to characterize zatonacaftor's activity.

Protocol 1: YFP-Halide Influx Assay for CFTR
Potentiator Activity

This high-throughput screening assay is used to identify and characterize CFTR potentiators by
measuring CFTR-mediated iodide influx into cells.
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Objective: To determine the potency (ECso) and efficacy of a test compound (e.g.,
zatonacaftor) in potentiating the activity of mutant CFTR channels at the cell surface.

Materials:

» Fischer rat thyroid (FRT) cells stably co-expressing a halide-sensing Yellow Fluorescent
Protein (YFP) and the human CFTR mutant of interest (e.g., F508del-CFTR).

o Assay buffer (e.g., PBS supplemented with glucose).

« lodide-containing buffer.

o Forskolin (CAMP agonist).

e Test compound (zatonacaftor) at various concentrations.
» Positive control (e.g., VX-770).

o Microplate reader with fluorescence detection capabilities.
Procedure:

o Cell Culture: Culture the FRT cells expressing the CFTR mutant and YFP in 96-well plates.
To promote the trafficking of temperature-sensitive mutants like F508del to the plasma
membrane, incubate the cells at a reduced temperature (e.g., 27°C) for 18-24 hours before
the assay.

o Compound Incubation: Wash the cells with assay buffer. Add the test compound
(zatonacaftor) at various concentrations, along with a cAMP agonist like forskolin, to the
cells. Incubate for a short period (e.g., 10 minutes) at room temperature.

o Fluorescence Measurement: Place the microplate in a plate reader. Measure the baseline
YFP fluorescence.

¢ lodide Addition: Rapidly add the iodide-containing buffer to the wells.

o Data Acquisition: Immediately begin recording the YFP fluorescence quenching over time.
The influx of iodide through open CFTR channels quenches the YFP fluorescence.
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o Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel
activity. Calculate the initial rate of quenching for each concentration of the test compound.
Plot the rate against the compound concentration to determine the ECso and maximal

efficacy.
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Workflow for the YFP-Halide Influx Potentiator Assay.
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Protocol 2: Transepithelial Clamp Circuit (TECC) Assay
on Primary HBE Cells

This assay provides a more physiologically relevant measure of CFTR function by assessing
lon transport across a polarized epithelial cell monolayer.

Objective: To measure the effect of zatonacaftor on CFTR-mediated chloride secretion in
primary human bronchial epithelial (HBE) cells derived from CF patients.

Materials:

e Primary HBE cells cultured on permeable supports (e.g., Transwell inserts) until a polarized
monolayer is formed.

e Ussing chamber system.

» Ringer's solution.

» Forskolin (CAMP agonist).

e Test compound (zatonacaftor).

e CFTR inhibitor (e.g., CFTRinh-172).
Procedure:

e Cell Culture: Grow primary HBE cells from CF patients on permeable supports at an air-
liquid interface to achieve differentiation and polarization.

e Ussing Chamber Setup: Mount the permeable supports containing the HBE cell monolayers
in Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution and
maintain at 37°C.

o Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the
net ion transport across the epithelium.

» Amiloride Addition: Add amiloride to the apical side to block the epithelial sodium channel
(ENaC) and isolate CFTR-dependent chloride secretion.
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o Potentiator and Agonist Addition: Add the test compound (zatonacaftor) to the apical side,
followed by the addition of forskolin to stimulate CFTR activity.

 Isc Recording: Record the change in Isc. An increase in Isc after the addition of forskolin and
the potentiator indicates an increase in CFTR-mediated chloride secretion.

« Inhibition: At the end of the experiment, add a CFTR-specific inhibitor to the apical chamber
to confirm that the observed current is CFTR-dependent. The Isc should return to near
baseline levels.

o Data Analysis: Quantify the change in Isc in response to the test compound to evaluate its
efficacy.

Combined Corrector and Potentiator Therapy

For the most common CF mutation, F508del, a dual therapeutic approach is necessary. The
F508del mutation causes the CFTR protein to misfold and be prematurely degraded,
preventing it from reaching the cell surface. Corrector molecules are required to rescue the
processing of F508del-CFTR and increase its density at the plasma membrane. Once at the
surface, the corrected F508del-CFTR still exhibits a gating defect. A potentiator, such as
zatonacaftor, is then needed to enhance the channel's open probability and restore ion flow.
This combination strategy forms the basis of highly effective treatments for patients with the
F508del mutation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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